molecular formula C9H10N6O B12916786 5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-64-9

5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12916786
CAS No.: 77961-64-9
M. Wt: 218.22 g/mol
InChI Key: HPXXWEPFIULQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one is a sophisticated pyrimidine-based compound offered for advanced scientific research. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its fundamental role in biological systems, such as being a component of nucleic acids and essential vitamins . This particular derivative is of significant interest for the development of novel therapeutic agents. Pyrimidine derivatives are extensively documented for their broad spectrum of biological activities, including potent antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as antifungal activity against strains such as Candida albicans . Furthermore, the pyrimidine core is a key pharmacophore in many anticancer agents, where its mechanism often involves the inhibition of vital enzymes responsible for nucleic acid biosynthesis, such as thymidylate synthetase or dihydrofolate reductase . This compound is presented as a valuable chemical tool for researchers exploring new pathways in antibiotic discovery, oncology research, and enzyme inhibition studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

77961-64-9

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

5-amino-2-[(2-methylpyrimidin-5-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H10N6O/c1-5-11-2-6(3-12-5)14-9-13-4-7(10)8(16)15-9/h2-4H,10H2,1H3,(H2,13,14,15,16)

InChI Key

HPXXWEPFIULQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Pyrimidinone Ring Formation and Amino Group Introduction

A key step is the formation of the pyrimidin-4(3H)-one ring bearing an amino group at the 5-position. According to patent WO2014023681A1, a robust method involves:

  • Condensation of appropriate precursors (e.g., amidines or guanidines with β-dicarbonyl compounds) to form 4,6-dihydroxypyrimidine intermediates.
  • Selective deprotection of amino groups to yield 5-aminopyrimidin-4,6-diols.
  • Subsequent halogenation of hydroxyl groups at positions 4 and 6 to form 4,6-dihalopyrimidin-5-amines.

This process is carried out under mild conditions (70–140 °C) using halogenating agents such as phosphorus oxychloride or thionyl chloride, resulting in intermediates suitable for further functionalization.

Coupling with 2-Methylpyrimidin-5-yl Amine

The substitution at the 2-position with the 2-methylpyrimidin-5-yl amino group is typically achieved by nucleophilic aromatic substitution of the halogenated pyrimidine intermediate with the corresponding amine. This step can be facilitated by:

  • Using the 4,6-dichloropyrimidin-5-amine intermediate.
  • Reacting with 2-methylpyrimidin-5-yl amine under controlled temperature and solvent conditions to promote selective substitution at the 2-position.

This method ensures the formation of the desired 5-amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one with high regioselectivity and yield.

Alternative Synthetic Routes

Another approach described in related patent literature (WO2017189339A1) involves:

  • Formation of N-[(5-pyrimidinyl)methyl]-2-pyridinamine intermediates via condensation reactions.
  • Use of toluene as solvent with para-toluenesulfonic acid as catalyst.
  • Removal of water by Dean-Stark apparatus to drive the reaction to completion.
  • Subsequent purification steps involving pH adjustments and extractions.

Though this patent focuses on related pyrimidinylmethyl amines, the methodology provides insights into condensation and purification techniques applicable to the target compound.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Conditions Notes Yield/Outcome
Pyrimidinone ring formation Condensation Mild heating (70–140 °C) Use of low-cost starting materials High yield, industrially scalable
Amino group deprotection Deprotection Mild acidic/basic conditions Selective removal of protecting groups Efficient and selective
Halogenation of hydroxyl groups Halogenation Use of halogenating agents (POCl3) Conversion to 4,6-dihalopyrimidine High purity intermediates
Nucleophilic substitution Amination Controlled temperature, solvents Coupling with 2-methylpyrimidin-5-yl amine High regioselectivity and yield
Condensation with pyrimidinylmethyl amines Condensation and purification Reflux in toluene, Dean-Stark trap, pH control Water removal to drive reaction >90% conversion in related systems

Research Findings and Industrial Relevance

  • The described processes emphasize the use of commercially available, inexpensive starting materials, which reduces overall production costs.
  • The mild and selective reaction conditions minimize side reactions and environmental impact, making the process suitable for industrial scale-up.
  • The formation of stable intermediates such as 4,6-dihalopyrimidin-5-amines allows for modular synthesis and potential derivatization.
  • The coupling step with 2-methylpyrimidin-5-yl amine is critical for achieving the target compound with the desired substitution pattern and biological activity.
  • The process improvements over prior art include better yields, simplified purification, and enhanced scalability.

Chemical and Physical Data (Reference)

Property Value Source
Molecular Formula C10H12N6O PubChem
Molecular Weight 232.24 g/mol PubChem
Hydrogen Bond Donors 3 PubChem
Hydrogen Bond Acceptors 5 PubChem
Rotatable Bonds 3 PubChem
Topological Polar Surface Area 105 Ų PubChem

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines with reduced functional groups.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1. Anti-inflammatory Properties
Research indicates that 5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one exhibits anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. These enzymes play a crucial role in the inflammatory process, and the compound's ability to inhibit them suggests its potential as a therapeutic agent for inflammatory diseases.

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies have demonstrated its effectiveness in inhibiting tumor growth across various cancer cell lines. The mechanism appears to involve the disruption of pathways critical for cancer cell proliferation, positioning it as a candidate for further development in oncology.

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various pyrimidine derivatives, this compound was shown to significantly reduce inflammation markers in vitro when tested against cyclooxygenase enzymes. The results indicated a promising therapeutic potential for treating conditions such as arthritis and chronic inflammatory diseases.

Case Study 2: Anticancer Efficacy
Another investigation focused on the compound's anticancer properties revealed that it inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. The study suggested that this compound could be developed into a novel anticancer agent, warranting further preclinical trials to assess its efficacy and safety profile in vivo.

Mechanism of Action

The mechanism of action of 5-Amino-2-((2-methylpyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Position 2 Substitutions

Modifications at position 2 significantly alter molecular interactions:

  • 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (): The dimethylamino group at position 2 reduces steric bulk compared to the target compound’s pyrimidinyl substituent. This may lower melting points and increase solubility but decrease aromatic interactions .
  • The benzyl group at position 5 further increases molecular weight and steric hindrance .
  • 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (): A pyrazolyl-thienyl group at position 2 adds heterocyclic complexity, likely improving binding affinity in kinase inhibitors .

Position 5 Substitutions

The amino group at position 5 is a key feature shared with:

  • 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (): A methoxyphenylamino group at position 6 increases molecular weight and may improve thermal stability (m.p. 217–217.3°C) .

Additional Modifications

  • XL413 (): A benzofuropyrimidinone derivative with a pyrrolidinyl group, this kinase inhibitor highlights how fused ring systems at position 2 can enhance potency but reduce synthetic accessibility .
  • 5-Methyluracil (): A simpler analog lacking amino substituents, this compound underscores the importance of functional groups in modulating biological activity .

Data Tables

Table 1: Physical Properties of Selected Pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Position 2/5) Molecular Weight Melting Point (°C) Reference
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Dimethylamino/-NH2 154.17 Not reported
6-((4-Methoxyphenyl)amino)-2-(3-nitrophenyl)pyrimidinone 3-Nitrophenyl/4-Methoxyphenyl 413.09 217.1–217.3
2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one Anilino/Benzyl 307.35 Not reported

Discussion

The target compound’s 2-methylpyrimidin-5-yl amino group may offer a balance between solubility (via the amino group) and target engagement (via aromatic interactions). Comparatively:

  • Dimethylamino analogs (e.g., ) prioritize solubility but lack extended aromatic systems .
  • Bulkier substituents (e.g., benzyl in ) may hinder diffusion across membranes despite improved target binding .
  • Kinase inhibitors like XL413 () demonstrate that fused rings enhance potency but require complex syntheses .

Biological Activity

5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in various therapeutic areas.

PropertyValue
CAS Number 77961-64-9
Molecular Formula C9H10N6O
Molecular Weight 218.22 g/mol
IUPAC Name 5-amino-2-[(2-methylpyrimidin-5-yl)amino]-1H-pyrimidin-6-one
Canonical SMILES CC1=NC=C(C=N1)NC2=NC=C(C(=O)N2)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzyme Activity: The compound's structure allows it to bind to active sites of enzymes, inhibiting their function.
  • Modulation of Receptor Activity: It may act as a ligand for various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells (Cervical Cancer): Demonstrated cytotoxicity with IC50 values indicating effective concentration levels.
  • K562 Cells (Chronic Myeloid Leukemia): Exhibited strong inhibitory effects on cell growth.

A study highlighted that derivatives containing the pyrimidine core showed enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported:

  • Broad-Spectrum Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of pyrimidine derivatives under controlled conditions. A common synthetic route includes:

  • Starting Materials: 2-Methylpyrimidine-5-amine and 2-chloropyrimidine-4-one.
  • Reaction Conditions: Conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures in the presence of a base (e.g., potassium carbonate).

This method allows for high yields and purity, which are essential for biological evaluations.

Case Studies

  • Cytotoxicity Study:
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, showing significant inhibition rates compared to untreated controls. The structure–activity relationship analysis indicated that modifications on the pyrimidine ring could enhance activity.
  • Antibacterial Efficacy:
    • Another investigation assessed the antibacterial properties against multiple strains, revealing that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one, and how are the products characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, substituted pyrimidinones can be prepared by reacting N-arylamino-1,3-diazabuta-1,3-dienes with ketenes or via condensation of amines with nitro-substituted intermediates. Characterization involves 1H NMR (to confirm proton environments, e.g., aromatic protons at δ 6.5–8.5 ppm), HRMS (to verify molecular weight within ±2 ppm error), and melting point analysis (e.g., derivatives in show melting points between 150–224°C). Crystallization from solvents like ethanol or DMF is often employed to purify intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituent positions and hydrogen bonding (e.g., NH peaks in DMSO-d6 at δ 10–12 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H]+ ions with <5 ppm deviation).
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., used single-crystal X-ray diffraction to confirm co-crystal structures).
  • IR spectroscopy : Detects functional groups like carbonyls (C=O stretch at ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of pyrimidinone derivatives?

  • Methodological Answer : Byproduct formation (e.g., regioisomers or dimerization products) depends on reaction temperature, solvent polarity, and substituent electronic effects. For example, observed that using methylthio-modified dienes with butadienyl ketene led to a mixture of products. Optimization involves:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution.
  • Protecting groups : Temporary protection of amino groups (e.g., Boc) prevents undesired cyclization .

Q. What strategies are employed to analyze contradictory data from different synthetic approaches?

  • Methodological Answer : Contradictions in yields or product ratios (e.g., vs. 4) can arise from divergent reaction mechanisms. To resolve this:

  • Mechanistic studies : Use DFT calculations to compare energy barriers for competing pathways.
  • Kinetic monitoring : Employ in-situ techniques like HPLC or LC-MS to track intermediate formation.
  • Isolation of intermediates : Trapping reactive species (e.g., enolates) clarifies reaction pathways .

Q. How is X-ray crystallography utilized in confirming the molecular structure and tautomeric forms of pyrimidinone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction resolves tautomeric equilibria (e.g., keto-enol forms) and hydrogen-bonding patterns. For example, confirmed a co-crystal structure with water, revealing intermolecular H-bonds between NH groups and carbonyl oxygen (bond lengths ~2.8–3.0 Å). Data collection at 150 K improves resolution, and refinement software (e.g., SHELX) validates bond angles and torsion angles .

Q. What in vitro assays are used to evaluate the biological activity of this compound, such as enzyme inhibition?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50 values against targets like FGFR ( ) using fluorescence-based kinase assays (e.g., ADP-Glo™).
  • Cellular proliferation assays : Test antitumor activity via MTT or CellTiter-Glo® in cancer cell lines with FGFR mutations.
  • Binding studies : Surface plasmon resonance (SPR) or ITC quantifies affinity for receptors (e.g., H2 antagonists in ) .

Q. How do structural modifications (e.g., substituent variation) influence the pharmacological properties of pyrimidinone derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, improving enzyme binding ( ).
  • Hydrophobic substituents (e.g., aryl rings) increase membrane permeability, as seen in FGFR inhibitors ( ).
  • Steric effects : Bulky groups at the 2-position reduce metabolic degradation. SAR studies combine molecular docking (e.g., AutoDock Vina) with in vivo pharmacokinetics (e.g., t1/2 in mouse models) .

Q. What computational methods aid in understanding the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Predict binding modes in FGFR1/2/3 ( used 3D-modeling guided by crystal structures).
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS).
  • QSAR models : Relate substituent descriptors (Hammett σ, logP) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.